Methyl 3-hydroxy-2-methylene-8-nonenoate
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Overview
Description
Methyl 3-hydroxy-2-methylene-8-nonenoate is an organic compound with the molecular formula C11H18O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylene-8-nonenoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
the general principles of esterification and purification through distillation or crystallization would apply .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-methylene-8-nonenoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 3-hydroxy-2-methylene-8-nonenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-methylene-8-nonenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxynonanoate: Similar in structure but lacks the methylene group.
Ethyl 2-methyl-2-nonenoate: Similar ester but with different alkyl groups.
Methyl 2-nonynoate: Contains a triple bond instead of a double bond
Uniqueness
Methyl 3-hydroxy-2-methylene-8-nonenoate is unique due to its combination of hydroxyl and methylene groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methylidenenon-8-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h4,10,12H,1-2,5-8H2,3H3 |
InChI Key |
HNKKEJBZCBZFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C(CCCCC=C)O |
Origin of Product |
United States |
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